Cas no 108944-32-7 ((3E)-4-(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo4.1.0hept-2-yl-3-buten-2-one)

(3E)-4-(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo4.1.0hept-2-yl-3-buten-2-one structure
108944-32-7 structure
Product Name:(3E)-4-(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo4.1.0hept-2-yl-3-buten-2-one
CAS No:108944-32-7
MF:C13H20O2
MW:208.3
CID:5040459
Update Time:2025-10-29

(3E)-4-(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo4.1.0hept-2-yl-3-buten-2-one Chemical and Physical Properties

Names and Identifiers

    • (3E)-4-(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo4.1.0hept-2-yl-3-buten-2-one
    • Inchi: 1S/C13H20O2/c1-9(14)5-6-10-12(2,3)8-7-11-13(10,4)15-11/h5-6,10-11H,7-8H2,1-4H3/b6-5+/t10-,11+,13-/m1/s1
    • InChI Key: ODMUHAHUBCUABS-AJKHXVQNSA-N
    • SMILES: CC(=O)/C=C/[C@@H]1C(C)(C)CC[C@@]2([H])[C@]1(C)O2

(3E)-4-(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo4.1.0hept-2-yl-3-buten-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T796815-2.5mg
(3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one
108944-32-7
2.5mg
$155.00 2023-05-17
TRC
T796815-5mg
(3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one
108944-32-7
5mg
$276.00 2023-05-17
TRC
T796815-10mg
(3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one
108944-32-7
10mg
$511.00 2023-05-17
TRC
T796815-25mg
(3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one
108944-32-7
25mg
$965.00 2023-05-17
TRC
T796815-100mg
(3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one
108944-32-7
100mg
$ 4500.00 2023-09-05

(3E)-4-(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo4.1.0hept-2-yl-3-buten-2-one Related Literature

Additional information on (3E)-4-(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo4.1.0hept-2-yl-3-buten-2-one

(3E)-4-(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl-3-buten-2-one (CAS No. 108944-32-7)

The compound (3E)-4-(1R,2R,6S)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]hept-2-yl-3-buten-2-one, with the CAS registry number 108944-32-7, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique bicyclic structure and stereochemical properties, which contribute to its potential applications in drug design and development.

The molecular structure of this compound is characterized by a bicyclo[4.1.0]heptane framework with a ketone group and a substituted butenone moiety. The stereochemistry at the 1R, 2R, and 6S positions plays a critical role in determining its physical and chemical properties. Recent studies have highlighted the importance of such bicyclic systems in mimicking natural product frameworks, which are often associated with bioactive properties.

One of the most intriguing aspects of this compound is its potential as a lead molecule in drug discovery. Researchers have explored its ability to interact with various biological targets, including enzymes and receptors, due to its rigid bicyclic structure and functional groups that can participate in hydrogen bonding and π-interactions. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that analogs of this compound exhibit moderate inhibitory activity against certain kinases, suggesting its potential in anti-cancer drug development.

In addition to its pharmacological applications, this compound has also been investigated for its role in synthetic methodology. The synthesis of this molecule involves a multi-step process that includes ring-forming reactions and stereocontrol techniques. A recent paper in Organic Letters detailed a novel approach to constructing the bicyclo[4.1.0]heptane system using a tandem cyclization strategy, which has implications for the broader field of asymmetric synthesis.

From an analytical standpoint, the compound's physical properties have been extensively studied using techniques such as NMR spectroscopy and X-ray crystallography. These studies have provided insights into its conformational preferences and intermolecular interactions, which are crucial for understanding its behavior in different environments.

Looking ahead, the compound's versatility as a building block for more complex molecules makes it an attractive candidate for further research. Its integration into larger molecular frameworks could unlock new functionalities and applications across diverse fields such as agrochemicals and materials science.

In summary, (3E)-4-(1R,2R,6S)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]hept-2-yl-3-buten-2-one (CAS No. 108944-32) stands as a testament to the ingenuity of modern organic chemistry and its potential to drive innovation across multiple disciplines.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk